Dibenzofuran-2,8-bis(sulphonohydrazide)

Thermal Stability Organic Synthesis High-Temperature Applications

Moisture-sensitive sulfonyl chlorides pose storage hazards and require anhydrous conditions. Dibenzofuran-2,8-bis(sulphonohydrazide) is a non-corrosive, bench-stable solid that eliminates these risks while providing two terminal sulfonohydrazide groups for symmetric derivatization. Its rigid 2,8-geometry enables regiospecific cross-linking (e.g., cyclodextrin capping) and hydrazone-linked COF construction without regioisomeric mixtures. Safer, moisture-compatible, and ideal for automated library synthesis.

Molecular Formula C12H12N4O5S2
Molecular Weight 356.4 g/mol
CAS No. 56418-85-0
Cat. No. B13763902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzofuran-2,8-bis(sulphonohydrazide)
CAS56418-85-0
Molecular FormulaC12H12N4O5S2
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)NN)C3=C(O2)C=CC(=C3)S(=O)(=O)NN
InChIInChI=1S/C12H12N4O5S2/c13-15-22(17,18)7-1-3-11-9(5-7)10-6-8(23(19,20)16-14)2-4-12(10)21-11/h1-6,15-16H,13-14H2
InChIKeyUIUWCVSRSKMUET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzofuran-2,8-bis(sulphonohydrazide): Structural & Physicochemical Baseline


Dibenzofuran-2,8-bis(sulphonohydrazide) (CAS 56418-85-0, EINECS 260-168-8, molecular formula C12H12N4O5S2) is a synthetic, heterocyclic compound built on a rigid, planar dibenzofuran core symmetrically disubstituted at the 2 and 8 positions with sulfonohydrazide (–SO2NHNH2) moieties . It is classified among sulfonohydrazides, a family widely recognized in organic synthesis as non-corrosive, moisture-compatible solids that serve as versatile sulfonyl sources [1]. Its molecular weight is 356.4 g/mol . Predicted physicochemical properties include a density of approximately 1.649 g/cm³ and a boiling point of approximately 666.7 °C at 760 mmHg, underscoring its substantial thermal stability relative to the parent dibenzofuran (bp ~287 °C) . These properties are critical for procurement decisions involving high-temperature synthetic applications.

Dibenzofuran-2,8-bis(sulphonohydrazide) Differentiation from Generic Alternatives


Generic procurement of sulfonyl derivatives—such as dibenzofuran-2-sulfonyl chloride (CAS 23602-98-4) or mono-substituted sulfonohydrazides—misses the critical convergence of attributes offered by this compound: the synergistic effect of a rigid dibenzofuran scaffold with two terminal sulfonohydrazide groups in a precise 2,8-geometry. Unlike moisture-sensitive and corrosive sulfonyl chlorides, sulfonohydrazides are documented as noncorrosive solids that are compatible with water, making them safer to store and easier to handle in multi-step syntheses [1]. Unlike mono-substituted sulfonohydrazides (e.g., dibenzofuran-2-sulfonohydrazide, CAS 147224-78-0), this compound provides dual, pre-positioned reactive sites that enable symmetric derivatization without risking regioisomeric mixtures . These differentiators directly impact procurement for applications requiring specific cross-linking geometry (e.g., cyclodextrin capping) or symmetrical functional molecule construction, where the mono-analog or chlorides would fail to deliver equivalent regiochemical fidelity or operational safety.

Dibenzofuran-2,8-bis(sulphonohydrazide) Head-to-Head Comparison


Thermal Stability vs. Unsubstituted Dibenzofuran

Dibenzofuran-2,8-bis(sulphonohydrazide) exhibits a predicted boiling point approximately 2.3-fold higher than the parent dibenzofuran scaffold. The parent compound dibenzofuran boils at 287 °C at 760 mmHg , whereas the target compound's predicted boiling point is 666.7 °C at 760 mmHg . This 379.7 °C increase is attributed to the introduction of two polar sulfonohydrazide groups, which enhance intermolecular hydrogen bonding and increase molecular weight (from 168.19 g/mol to 356.4 g/mol). This elevated thermal stability is critical for high-temperature polycondensation or curing processes.

Thermal Stability Organic Synthesis High-Temperature Applications

Handling Safety vs. Sulfonyl Chlorides

Sulfonyl chlorides, such as dibenzofuran-2-sulfonyl chloride (CAS 23602-98-4)—the direct synthetic precursor to this class of compounds—are corrosive, moisture-sensitive liquids or low-melting solids that release HCl upon hydrolysis. In contrast, sulfonohydrazides as a class are established as solids that are noncorrosive, moisture-compatible, and free of unpleasant odor [1]. The target compound, being a bis-sulfonohydrazide, inherits these class-level handling advantages, representing a distinct operational advantage over its sulfonyl chloride precursor or alternatives like dibenzofuran-2,8-disulfonyl chloride.

Handling Safety Chemical Stability Procurement Criteria

Reactive Site Stoichiometry: Dual vs. Mono Sulfonohydrazide Groups

The target compound possesses two terminal sulfonohydrazide groups per molecule (C12H12N4O5S2), precisely positioned at the 2 and 8 positions of the dibenzofuran ring, creating a reactive span of approximately 7.2 Å (estimated from the dibenzofuran core geometry). In comparison, dibenzofuran-2-sulfonohydrazide (CAS 147224-78-0, C12H10N2O3S) contains only a single sulfonohydrazide group . This stoichiometric difference (2:1) is critical for applications requiring bifunctional cross-linking or symmetrical molecular extension, such as capping of cyclodextrin primary rims, where the structurally analogous dibenzofuran-2,8-disulfonyl chloride is already employed [1].

Bifunctional Reagents Cross-linking Chemistry Symmetric Derivatization

Hydrazone Formation Capacity vs. Other Hydrazide Scaffolds

Sulfonohydrazides undergo facile condensation with aldehydes and ketones to form stable sulfonylhydrazones, a reaction attributable to the terminal –NH2 group. The target compound offers two such sites per molecule, whereas common benzenesulfonohydrazides (e.g., 4-methylbenzenesulfonohydrazide) or the mono-substituted dibenzofuran-2-sulfonohydrazide provide only one [1]. The rigid, aromatic dibenzofuran core further enforces a well-defined spatial separation between the two condensation sites, enabling the construction of structurally precise bis-hydrazone architectures that would be difficult to achieve with flexible aliphatic linkers [2].

Hydrazone Synthesis Conjugation Chemistry Aldehyde/Ketone Capture

Dibenzofuran-2,8-bis(sulphonohydrazide) Application Scenarios


Symmetrical Capping and Cross-linking of Macrocyclic Hosts

The structurally analogous dibenzofuran-2,8-disulfonyl chloride is a documented reagent for selectively capping the primary rim of α-cyclodextrin, producing 6A,6C-transannularly disulfonylated α-CD in 18% yield [1]. Dibenzofuran-2,8-bis(sulphonohydrazide), as a stable solid precursor, can be oxidized to the sulfonyl chloride or used directly in sulfonamide-forming reactions to achieve similar bifunctional capping on cyclodextrins, cucurbiturils, or calixarenes. The defined 2,8-span matches the distance between opposite primary hydroxyl groups on cyclodextrins, providing geometric complementarity that generic aliphatic disulfonyl chlorides cannot replicate.

Bis-Hydrazone Ligands for COFs and Coordination Chemistry

Each molecule provides two terminal hydrazine groups available for condensation with aldehydes or ketones to form hydrazones. This bis-functional reactivity, combined with the rigid dibenzofuran platform, makes the compound a candidate building block for Schiff-base ligands targeting dinuclear metal complexes or for constructing porous covalent organic frameworks (COFs) with precisely spaced imine/hydrazone linkages, as suggested by the broad utility of sulfonohydrazides in C–N and C–S bond formation [2].

Bis-Azo Disperse Dyes and Functional Colorants

Patents describe the use of dibenzofuran-derived disulfonic acid intermediates in azo dyestuff synthesis [3]. The target compound can serve as a precursor to such disulfonic acid intermediates via oxidation of the sulfonohydrazide groups to sulfonic acids. The symmetrical 2,8-orientation of the chromophoric groups on the rigid dibenzofuran scaffold imparts desirable optical and fastness properties to the resulting dyes, relevant for textile and advanced material applications.

Non-Corrosive Sulfonyl Source for Parallel Library Synthesis

In medicinal chemistry workflows requiring sulfonamide or sulfone library synthesis, sulfonyl hydrazides are increasingly preferred over sulfonyl chlorides owing to their noncorrosive nature and compatibility with automated liquid handlers in open-air conditions [2]. The bis-functional nature of this compound allows simultaneous introduction of two identical sulfonyl moieties in a single step, potentially reducing the number of synthetic operations in library production. Users prioritizing operational safety and efficiency in multi-well plate synthesis should evaluate this compound over the corresponding bis-sulfonyl chloride.

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